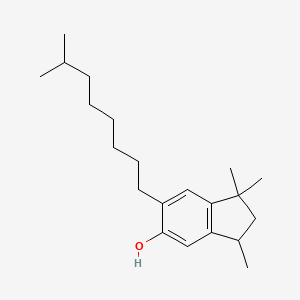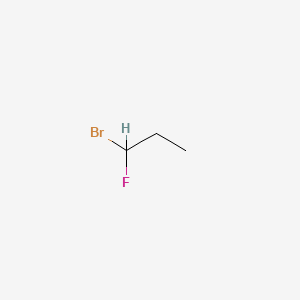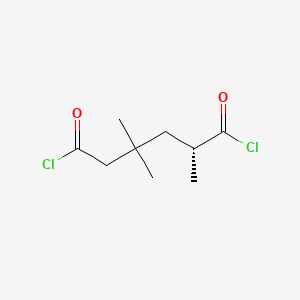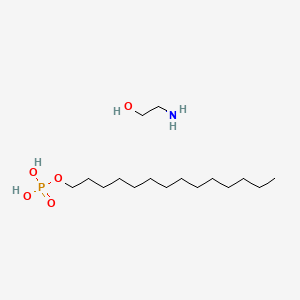
o-(Isopentyloxy)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(Isopentyloxy)anisole: is an organic compound with the molecular formula C12H18O2 It is a derivative of anisole, where the methoxy group is substituted with an isopentyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Etherification Method: One common method to synthesize o-(Isopentyloxy)anisole involves the etherification of anisole with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Catalytic Methods: Another approach involves the use of catalysts such as palladium on carbon (Pd/C) to facilitate the coupling of anisole with isopentyl alcohol under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors to ensure high yield and purity. The use of advanced separation techniques like distillation and chromatography is essential to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-(Isopentyloxy)anisole can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions. Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of anisaldehyde or anisone derivatives.
Reduction: Formation of isopentyloxybenzyl alcohol.
Substitution: Formation of ortho- or para-substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of various aromatic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the manufacture of fragrances and flavoring agents due to its pleasant aromatic properties.
- Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of o-(Isopentyloxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may inhibit or activate certain enzymes, leading to antimicrobial effects. The isopentyloxy group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
Anisole (Methoxybenzene): The parent compound with a methoxy group instead of an isopentyloxy group.
Thioanisole (Methoxythiobenzene): Similar structure with a sulfur atom replacing the oxygen in the methoxy group.
Selenoanisole (Methoxyselenobenzene): Similar structure with a selenium atom replacing the oxygen in the methoxy group.
Uniqueness:
- The presence of the isopentyloxy group in o-(Isopentyloxy)anisole imparts unique chemical and physical properties compared to its analogs. This group increases the compound’s hydrophobicity and can influence its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
94291-49-3 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-methoxy-2-(3-methylbutoxy)benzene |
InChI |
InChI=1S/C12H18O2/c1-10(2)8-9-14-12-7-5-4-6-11(12)13-3/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
XKBYPOKPAZUNSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


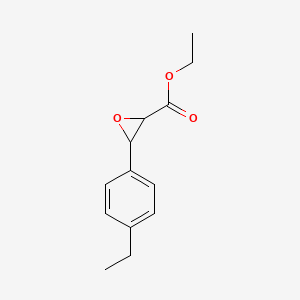
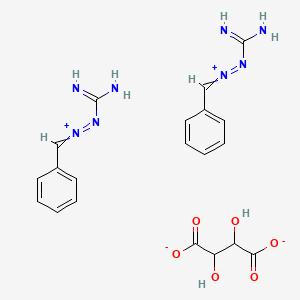

![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

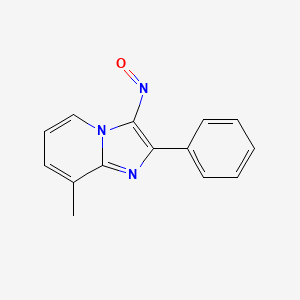


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
